molecular formula C21H33N3OS B2553411 N-(3,4-dimethylphenyl)-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide CAS No. 1795192-97-0

N-(3,4-dimethylphenyl)-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide

Cat. No. B2553411
M. Wt: 375.58
InChI Key: HSHWAVRMDTWTJX-UHFFFAOYSA-N
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Description

The compound N-(3,4-dimethylphenyl)-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide is a nitrogenous organic molecule that likely exhibits pharmacological activity given its structural complexity and the presence of multiple functional groups. While the provided papers do not directly discuss this compound, they do provide insights into similar nitrogen-containing heterocycles and their potential biological activities.

Synthesis Analysis

The synthesis of complex nitrogenous compounds often involves multi-step reactions, as seen in the preparation of small molecule inhibitors of PCSK9 mRNA translation, where a series of N-(piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides were developed . Similarly, polyamides containing pyridyl moieties were synthesized through direct polycondensation reactions . These methods could potentially be adapted for the synthesis of the compound , utilizing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of nitrogenous compounds can be elucidated using techniques such as FTIR spectroscopy, NMR, and mass spectrometry, as demonstrated in the study of 2-{4-[(tert-butoxycarbonyl)]piperazine-1-yl}pyridine-3-carboxylic acid . X-ray diffraction and DFT calculations are also employed to confirm the molecular geometry and electronic structure, which are crucial for understanding the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

Nitrogenous heterocycles often participate in a variety of chemical reactions. For instance, the synthesis of N-(2-carboxy-thieno[2,3-b]pyridin-3-yl)formamidines involved reactions with dimethylformamide/phosphoroxide chloride or amines . These reactions are indicative of the versatility of nitrogenous compounds in forming new chemical entities with potential biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrogenous compounds, such as solubility, thermal stability, and reactivity, are influenced by their molecular structure. The solubility of polymers containing pyridyl moieties in polar solvents was reported, which is a critical factor for their practical applications . The thermal properties were assessed using thermal gravimetric analysis, which provides information on the stability of the compound under various temperature conditions.

Scientific Research Applications

Molecular Interaction Studies

Compounds with similar structural features have been studied for their molecular interactions with biological receptors. For instance, research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1) has provided valuable insights into the antagonist behavior for the CB1 cannabinoid receptor, demonstrating how structural analogs can offer potent and selective inhibition. This type of research underlines the importance of molecular design in developing pharmaceuticals that target specific receptors with high affinity and selectivity (Shim et al., 2002).

Synthesis and Application in Heterocyclic Chemistry

The synthesis and functional exploration of heterocyclic compounds, as demonstrated by the work on cyanoacetamide derivatives, highlight the role of such chemicals in developing new materials with potential antitumor and antioxidant activities. This research area is crucial for discovering novel drugs and materials with significant biological effects (Bialy & Gouda, 2011).

Antidepressant and Nootropic Agents

Research on compounds containing the pyrrolidine and piperidine frameworks has been directed toward evaluating their potential as antidepressant and nootropic agents. These studies provide a foundation for developing new therapeutic agents that could address central nervous system disorders by modulating neurotransmitter activity (Thomas et al., 2016).

Pharmacological Interest

The synthesis of substituted 1H-1-pyrrolylcarboxamides indicates the ongoing interest in creating compounds with pharmacological properties. The process involves acyl chlorides and various amines, underscoring the versatility of these chemical structures in synthesizing potentially active biological molecules (Bijev et al., 2003).

properties

IUPAC Name

N-(3,4-dimethylphenyl)-4-[2-(ethylsulfanylmethyl)pyrrolidin-1-yl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H33N3OS/c1-4-26-15-20-6-5-11-24(20)19-9-12-23(13-10-19)21(25)22-18-8-7-16(2)17(3)14-18/h7-8,14,19-20H,4-6,9-13,15H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSHWAVRMDTWTJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSCC1CCCN1C2CCN(CC2)C(=O)NC3=CC(=C(C=C3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H33N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethylphenyl)-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide

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